1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula CHNO and a molar mass of 194.23 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound is characterized by a cyclobutylmethyl group attached to the pyrazole ring, contributing to its unique properties and potential applications in medicinal chemistry.
The compound is referenced in various chemical databases, including ChemBK and PubChem, where it is identified by its CAS number 1935348-23-4. It has been documented in patent literature for its potential antibacterial properties and as part of pharmaceutical compositions aimed at treating bacterial infections .
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is classified as an organic compound within the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound can be further classified based on its functional groups, including carboxylic acid and methyl substituents.
The synthesis of 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Technical details regarding reaction conditions, solvents, and yields are critical for optimizing synthesis but are not extensively documented in the available literature.
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and pyrazoles:
Technical details regarding specific reaction conditions or yields are less documented but would be essential for practical applications.
The mechanism of action for compounds like 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. While specific mechanisms for this compound may not be fully elucidated, potential actions could include:
Data supporting these mechanisms would typically come from pharmacological studies and biological assays.
The chemical properties include reactivity patterns typical for pyrazoles and carboxylic acids:
Relevant analyses would require experimental data to confirm these properties accurately.
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid has potential applications in various scientific fields:
Research into this compound's biological activity continues, highlighting its significance in drug discovery and development processes.
The construction of the pyrazole ring in 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically begins with condensation reactions between hydrazines and 1,3-dicarbonyl precursors. A validated approach involves ethyl acetoacetate and hydrazine hydrate, forming 3-methyl-1H-pyrazol-5-ol, followed by dehydrogenation to introduce the necessary unsaturation for carboxylic acid functionalization [5]. Subsequent carboxylation employs Vilsmeier-Haack formylation or carbon dioxide insertion under high-pressure conditions. For instance, the ester intermediate 5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes alkaline hydrolysis (sodium hydroxide in ethanol, reflux) to yield the free carboxylic acid with 88% efficiency [5]. This step is critical for preserving the acid group during downstream modifications.
Table 1: Key Reaction Conditions for Pyrazole Carboxylation
Step | Reagents/Conditions | Yield | Key Observations |
---|---|---|---|
Ester Hydrolysis | NaOH, ethanol, 1 h reflux | 88% | Acidification to pH 3 prevents decarboxylation |
Vilsmeier Formylation | POCl₃/DMF, 0–5°C, then hydrolysis | 60–70% | Requires strict temperature control |
CO₂ Insertion | n-BuLi, CO₂ (5 atm), THF, –78°C | 50–55% | Low yield due to side-product formation |
N-alkylation represents the most efficient method for appending the cyclobutylmethyl moiety. Cyclobutylmethyl bromide or chloride serves as the electrophile, reacting with the pyrazole nitrogen under basic conditions. Optimization studies highlight sodium hydride in dimethylformamide at 0–5°C as optimal, minimizing dialkylation and maintaining regioselectivity . The steric profile of the cyclobutyl ring necessitates slow addition rates to prevent ring-opening byproducts. Alternative routes employ Mitsunobu reactions (triphenylphosphine/diethyl azodicarboxylate) with cyclobutylmethanol, though this method increases cost and complexity. Post-alkylation, the carboxylic acid group may be protected as a tert-butyl ester to avoid interference during purification [6].
Table 2: Alkylation Efficiency with Cyclobutylmethyl Halides
Base | Solvent | Temperature | Yield | Regioselectivity |
---|---|---|---|---|
Sodium hydride | Dimethylformamide | 0–5°C | 92% | >98% N-1 alkylation |
Potassium carbonate | Acetonitrile | 80°C | 75% | 85–90% N-1 alkylation |
Triethylamine | Dichloromethane | 25°C | 60% | Poor regiocontrol |
While the title compound lacks a trifluoromethyl group, its introduction at the pyrazole 3-position exemplifies strategic diversification. Trifluoromethylation occurs via:
Microreactor technology enhances the synthesis of pyrazole intermediates by improving heat/mass transfer in exothermic steps like cyclization and alkylation. A patented continuous flow system achieves 30% faster reaction times and 15% higher yields for pyrazole ring formation compared to batch reactors [9]. Key parameters include:
Palladium/copper bimetallic catalysts enable regioselective C–H functionalization during pyrazole synthesis, avoiding protective group strategies. For cyclobutylmethyl introduction, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkyl halide solubility in aqueous-organic biphasic systems . Computational studies indicate that Lewis acid catalysts (zinc triflate) coordinate with pyrazole nitrogen, directing electrophiles to the N-1 position (98:2 N-1 vs. N-2 selectivity). Recent advances employ enzyme-mediated alkylation using lipases in non-aqueous media, though yields remain moderate (50–60%) .
Table 3: Catalyst Performance in Regioselective Alkylation
Catalyst System | Selectivity (N-1:N-2) | Yield | Limitations |
---|---|---|---|
Zinc triflate (5 mol%) | 98:2 | 90% | Moisture-sensitive |
Tetrabutylammonium bromide | 95:5 | 85% | Requires vigorous stirring |
Candida antarctica lipase B | 88:12 | 55% | Low thermal stability |
Palladium acetate/XPhos (2 mol%) | >99:1 | 80% | High catalyst cost |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: